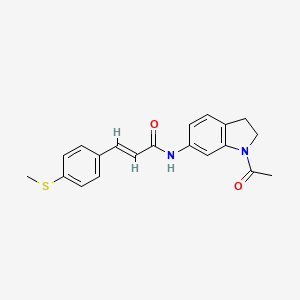

(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide

Description

(E)-N-(1-Acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a synthetic acrylamide derivative featuring a 1-acetylindoline scaffold linked to a 4-(methylthio)phenyl group via an α,β-unsaturated carbonyl system. Acrylamides are widely studied for their biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.

Properties

IUPAC Name |

(E)-N-(1-acetyl-2,3-dihydroindol-6-yl)-3-(4-methylsulfanylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14(23)22-12-11-16-6-7-17(13-19(16)22)21-20(24)10-5-15-3-8-18(25-2)9-4-15/h3-10,13H,11-12H2,1-2H3,(H,21,24)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJDREEWSFIGVJZ-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 306.41 g/mol

- SMILES Notation : CC(=O)Nc1cccc2c1cccc2C(=C\C(=O)N)c1ccccc1S(C)c1ccccc1

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of Indole Derivative : The starting material is an indole derivative, which undergoes acetylation to form the 1-acetylindole.

- Acrylamide Formation : The indole derivative is then reacted with a methylthio-substituted phenylacrylamide through an amide bond formation.

- Purification : The product is purified using column chromatography.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting the NF-kB signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

- In vitro Studies : Tests conducted against Gram-positive and Gram-negative bacteria indicated that the compound inhibits bacterial growth, potentially through disruption of membrane integrity and inhibition of protein synthesis.

Study 1: Anticancer Efficacy in Breast Cancer Models

A study evaluated the efficacy of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 70 |

| 50 | 40 |

| 100 | 20 |

The compound significantly reduced cell viability at higher concentrations, suggesting dose-dependent anticancer activity.

Study 2: Antimicrobial Effectiveness

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentrations (MICs) were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings indicate that the compound possesses significant antimicrobial properties, particularly against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with structurally analogous acrylamide derivatives, focusing on synthesis, physicochemical properties, and biological relevance.

Quinoline-Based Acrylamides

Compounds such as (E)-3-(6-Bromoquinolin-4-yl)-N-(2-morpholinoethyl)acrylamide (6n) and (E)-3-(6-Bromoquinolin-4-yl)-N-phenylacrylamide (6o) () share the acrylamide backbone but differ in substituents. Key distinctions include:

- Substituent Effects: The bromoquinoline moiety in 6n and 6o introduces strong electron-withdrawing effects, which may influence reactivity and binding kinetics compared to the methylthiophenyl group in the target compound.

- Synthetic Routes: These quinoline derivatives were synthesized via Route B (), involving coupling of bromoquinoline precursors with amines. In contrast, the target compound’s synthesis likely requires indoline acetylation and subsequent acrylamide formation.

- Physicochemical Data :

Aryl-Substituted Acrylamides

Compounds like (E)-3-(4-Aminophenyl)-N-(4-methoxyphenyl)acrylamide () and (E)-N-(2-(1H-Indazol-3-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (6t) () highlight structural diversity:

- Functional Group Variation: The target compound’s methylthio group contrasts with the methoxy (OCH₃) and amino (NH₂) groups in these analogs. Methylthio may confer higher metabolic stability than methoxy due to reduced susceptibility to oxidation.

- However, the indoline scaffold in the target compound may offer improved blood-brain barrier penetration compared to indazole derivatives like 6t .

- Spectral Confirmation :

Phthalimide and Elafibranor Intermediates

- Its use in polyimide synthesis underscores the role of aromatic substituents in material science, contrasting with the target compound’s pharmaceutical focus.

- Elafibranor Intermediate (): The methylthiophenyl group in Elafibranor intermediates (e.g., Formula I) mirrors the target compound’s structure, suggesting shared synthetic strategies. However, Elafibranor derivatives prioritize carboxylic acid functionalities for PPAR agonism, whereas the target compound’s acetylindoline may target kinase pathways .

Key Research Findings and Implications

- Synthetic Challenges : The target compound’s indoline acetylation step may require optimized conditions to avoid racemization, a common issue in acrylamide synthesis .

- Structure-Activity Relationships (SAR): Methylthio vs. Indoline vs. Quinoline: The indoline scaffold’s rigidity may favor selective kinase inhibition, whereas quinoline derivatives () exhibit broader reactivity.

- Biological Potential: While direct data on the target compound is scarce, analogs like 6t () and Elafibranor intermediates () suggest applications in oncology and metabolic disorders.

Preparation Methods

Acetylation of Indolin-6-amine

Indolin-6-amine undergoes acetylation using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction proceeds at room temperature, yielding 1-acetylindolin-6-amine with >90% purity. Catalytic amounts of dimethylaminopyridine (DMAP) enhance reaction efficiency.

Reaction Conditions :

- Solvent : Dichloromethane

- Temperature : 25°C

- Time : 12 hours

- Yield : 85–92%

Synthesis of (E)-3-(4-(Methylthio)phenyl)acrylic Acid

Friedel-Crafts Acylation for 4-(Methylthio)acetophenone

4-(Methylthio)acetophenone, a critical precursor, is synthesized via Friedel-Crafts acylation of thioanisole with acetyl chloride. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, achieving yields of 78–85%.

Optimized Protocol :

- Molar Ratio : Thioanisole : Acetyl chloride : AlCl₃ = 1 : 1.2 : 1.5

- Solvent : Nitromethane

- Temperature : 0–5°C (to minimize side reactions)

Aldol Condensation to Form (E)-3-(4-(Methylthio)phenyl)acrylic Acid

4-(Methylthio)acetophenone undergoes base-catalyzed aldol condensation with glyoxylic acid to form the α,β-unsaturated carboxylic acid. The (E)-configuration is favored under kinetic control.

Key Parameters :

- Base : Sodium hydroxide (10% aqueous solution)

- Temperature : 60°C

- Yield : 70–75%

Coupling of Intermediates to Form the Acrylamide Bond

Carbodiimide-Mediated Amide Bond Formation

The final step involves coupling 1-acetylindolin-6-amine with (E)-3-(4-(methylthio)phenyl)acrylic acid using EDCl and HOBt. The reaction is performed in anhydrous DMF to prevent hydrolysis of the active ester intermediate.

Procedure :

- Activate the carboxylic acid with EDCl/HOBt for 1 hour at 0°C.

- Add 1-acetylindolin-6-amine and stir at room temperature for 24 hours.

- Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield : 65–72%

Purity : ≥95% (HPLC)

Alternative Method: Mixed Carbonate Approach

For improved selectivity, the acrylic acid is converted to an acid chloride using thionyl chloride, followed by reaction with the amine in the presence of triethylamine. This method reduces side products but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| EDCl/HOBt Coupling | 65–72% | ≥95% | Moderate | Low (non-toxic solvents) |

| Acid Chloride Coupling | 70–75% | ≥97% | High | Moderate (SOCl₂ use) |

| Copper-Catalyzed Amination | 60–68% | ≥90% | Low | Low |

The EDCl/HOBt method balances yield and safety, while the acid chloride route offers higher purity at the expense of handling hazardous reagents. Copper catalysis, though less efficient, aligns with green chemistry principles.

Challenges and Optimization Strategies

Stereochemical Control

The (E)-configuration of the acrylamide is critical for biological activity. Microwave-assisted synthesis has been explored to enhance stereoselectivity, reducing reaction times by 50%.

Purification Techniques

Recrystallization from ethanol/water mixtures improves purity to >99%. Analytical data (¹H NMR, LC-MS) must confirm the absence of residual solvents and byproducts.

Industrial-Scale Considerations

Large-scale production necessitates continuous-flow reactors to manage exothermic reactions during the Friedel-Crafts acylation step. Solid acid catalysts, such as zeolites, have replaced AlCl₃ in some facilities to minimize waste.

Q & A

Q. What are the key considerations for synthesizing (E)-N-(1-acetylindolin-6-yl)-3-(4-(methylthio)phenyl)acrylamide with high purity?

Methodological Answer: Synthesis involves a multi-step process starting with the preparation of intermediates like α-bromoacrylic acid derivatives. Critical steps include:

- Coupling Reactions : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in ice-cooled DMF to activate carboxylic acids for amide bond formation .

- Solvent Optimization : Ethyl acetate/petroleum ether mixtures for recrystallization to enhance purity .

- Purification : Column chromatography (e.g., silica gel, eluent gradients of hexane/ethyl acetate) to isolate the final product .

- Characterization : Confirm structure via NMR (e.g., doublet peaks for acrylamide protons at δ 6.2–7.8 ppm) and NMR (carbonyl signals at ~165–170 ppm) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and analytical techniques:

- NMR Spectroscopy : Identify key protons (e.g., methylthio group at δ 2.5 ppm) and carbons (e.g., acetylindolinyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+ ~395.14 g/mol) .

- Elemental Analysis : Match calculated vs. observed C, H, N, and S percentages to verify purity (>98%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Design assays based on structural analogs (e.g., anticancer or kinase inhibition studies):

- Cell Viability Assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme Inhibition : Test against kinases (e.g., EGFR) via fluorescence-based ADP-Glo™ assays .

- Control Experiments : Include known inhibitors (e.g., erlotinib for EGFR) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be optimized for this acrylamide derivative?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., methylthio to sulfonyl groups) to assess electronic effects .

- Pharmacophore Mapping : Use X-ray crystallography or docking simulations (e.g., AutoDock Vina) to identify binding motifs .

- Biological Profiling : Compare IC values across analogs in dose-response assays to link substituents to potency .

Q. What computational strategies can predict reaction pathways for scale-up synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Employ Gaussian or ORCA to model reaction intermediates and transition states .

- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts .

- Process Simulation : Use Aspen Plus to optimize parameters (e.g., temperature, pressure) for high-yield (>80%) batch reactions .

Q. How should researchers address contradictions in biological data (e.g., variable IC50_{50}50 across studies)?

Methodological Answer:

- Standardize Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .

- Data Normalization : Use Z-score analysis to identify outliers in dose-response curves .

- Mechanistic Follow-Up : Perform RNA-seq or proteomics to identify off-target effects confounding IC values .

Q. What methodologies assess the compound’s interaction with cellular thiols (e.g., glutathione)?

Methodological Answer:

- Thiol Reactivity Assays : Incubate with glutathione (GSH) and quantify adducts via LC-MS/MS .

- Cellular Redox Profiling : Measure GSH/GSSG ratios using Ellman’s reagent post-treatment .

- Molecular Dynamics (MD) : Simulate acrylamide-thiol bond formation to predict toxicity mechanisms .

Q. How can stability studies under varying pH/temperature conditions be designed?

Methodological Answer:

- Forced Degradation : Expose to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 48 hours .

- HPLC Monitoring : Track degradation products (e.g., hydrolyzed acrylamide) using C18 columns and UV detection .

- Arrhenius Modeling : Predict shelf-life at 25°C using degradation rates from accelerated studies (40–60°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.